molecular formula C11H14N2O2 B12948766 (R)-2-Amino-5-(pyrrolidin-2-yl)benzoic acid

(R)-2-Amino-5-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B12948766
M. Wt: 206.24 g/mol
InChI Key: ALPPGSFNZAOOIK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for catalytic processes , and specific conditions such as temperature control and solvent selection are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature. It may also serve as a ligand in the development of new pharmaceuticals.

Medicine

Medically, ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and amino group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid stands out due to its specific combination of a pyrrolidine ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-amino-5-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H14N2O2/c12-9-4-3-7(6-8(9)11(14)15)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2,(H,14,15)/t10-/m1/s1

InChI Key

ALPPGSFNZAOOIK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)N)C(=O)O

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.